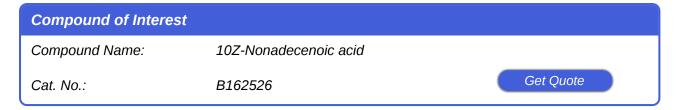


## A Comprehensive Technical Guide to 10Z-Nonadecenoic Acid: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**10Z-Nonadecenoic acid**, also known as cis-10-Nonadecenoic acid, is a long-chain, monounsaturated omega-10 fatty acid. Its structure consists of a 19-carbon chain with a single cis-double bond located at the tenth carbon from the carboxyl group. As an endogenous metabolite, it is found in various biological matrices, including blood and feces. Recent research has highlighted its potential as a bioactive molecule, particularly for its anti-tumor properties, making it a compound of interest in oncological research and drug development. This technical guide provides an in-depth overview of the physicochemical characteristics of **10Z-Nonadecenoic acid**, alongside detailed experimental protocols for its analysis and evaluation of its biological activity.

## **Physicochemical Characteristics**

**10Z-Nonadecenoic acid** is a hydrophobic molecule, a characteristic underscored by its low predicted water solubility and high octanol-water partition coefficient (logP).[1][2] These properties suggest that within a cellular context, it is predominantly located in lipid-rich environments such as cell membranes.[3] The physical and chemical properties of **10Z-Nonadecenoic acid** are summarized in the table below.



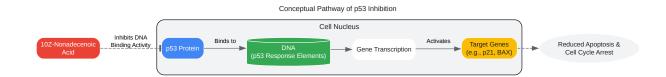
Property	Value	Source
Molecular Formula	C19H36O2	[3][4][5][6]
Average Molecular Weight	296.49 g/mol	[3][4][7]
Monoisotopic Molecular Weight	296.271530396 Da	[2][3]
IUPAC Name	(10Z)-nonadec-10-enoic acid	[3]
CAS Number	73033-09-7	[4][5][6]
Physical State	Liquid (at room temperature)	[4][7]
Melting Point	Not Available	[3]
Boiling Point	Not Available	[3]
Water Solubility (Predicted)	7.6 x 10 <sup>-5</sup> g/L	[2][3]
logP (Predicted)	6.50 - 8.06	[2][3][8]
pKa (Strongest Acidic, Predicted)	5.02	[1][2]
Solubility in Organic Solvents	DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mL	[5][7]

## **Biological Activity and Signaling Pathways**

**10Z-Nonadecenoic acid** has demonstrated notable anti-tumor activity. Studies have shown that it can inhibit the proliferation of cancer cell lines. Specifically, it has been reported to inhibit the growth of HL-60 (human promyelocytic leukemia) cells. Furthermore, like other long-chain fatty acids, **10Z-Nonadecenoic acid** has been suggested to inhibit the activity of the tumor suppressor protein p53.[7]

The p53 protein is a critical transcription factor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells. The inhibition of p53's DNA binding activity by long-chain fatty acids could have significant implications in cancer biology. This interaction suggests a complex role for fatty acids in modulating key cancer-related pathways.





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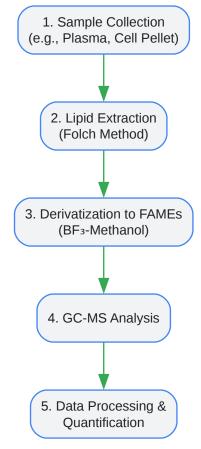
Figure 1: Conceptual diagram of p53 inhibition by 10Z-Nonadecenoic acid.

# Experimental Protocols Quantification of 10Z-Nonadecenoic Acid in Biological Samples by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the quantification of fatty acids. Due to their low volatility, fatty acids require derivatization into fatty acid methyl esters (FAMEs) prior to analysis.



#### Workflow for GC-MS Quantification of 10Z-Nonadecenoic Acid



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Figure 2: General workflow for the GC-MS analysis of fatty acids.

- 1. Lipid Extraction (Modified Folch Method)
- Homogenize approximately 1x10<sup>6</sup> cells or 100 μL of plasma in a glass tube.
- Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
- Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes.
- Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
- Centrifuge at 2,000 x g for 10 minutes.



- Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
- Dry the lipid extract under a stream of nitrogen.
- 2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
- Re-dissolve the dried lipid extract in 1 mL of toluene.
- Add 2 mL of 12% Boron Trifluoride (BF<sub>3</sub>) in methanol.
- Cap the tube tightly and heat at 60°C for 30 minutes in a water bath.
- Cool the tube to room temperature.
- Add 1 mL of hexane and 1 mL of water, then vortex.
- Centrifuge at 1,000 x g for 5 minutes.
- Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
- 3. GC-MS Analysis
- Column: Use a suitable capillary column for FAMEs analysis (e.g., DB-23, SP-2560).
- Injector: Splitless injection at 250°C.
- Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 4°C/min, and hold for 10 minutes.
- · Carrier Gas: Helium at a constant flow rate.
- MS Detection: Use electron ionization (EI) and scan in full scan mode or selected ion
  monitoring (SIM) for targeted quantification. A standard curve of 10Z-Nonadecenoic acid
  methyl ester should be prepared for accurate quantification.

## In Vitro Anti-Proliferative Activity using MTT Assay

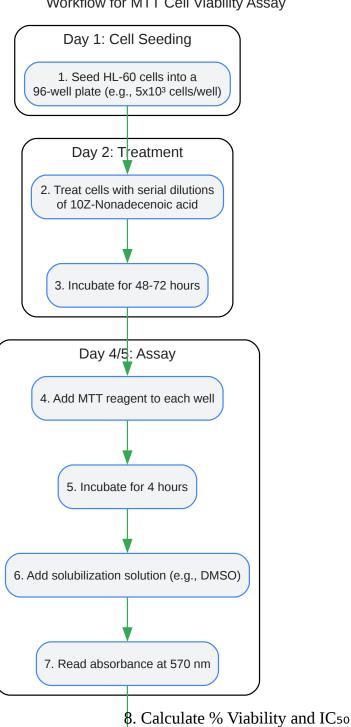






The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is widely used to determine the cytotoxic potential of a compound and to calculate its half-maximal inhibitory concentration (IC<sub>50</sub>).





Workflow for MTT Cell Viability Assay

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Figure 3: General workflow for determining IC50 using an MTT assay.



#### 1. Cell Culture and Seeding

- Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100  $\mu L$  of medium.
- Incubate overnight to allow cells to acclimate.
- 2. Compound Treatment
- Prepare a stock solution of 10Z-Nonadecenoic acid in a suitable solvent like DMSO or ethanol.
- Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
- Add the diluted compound to the respective wells. Include a vehicle control (medium with the highest concentration of solvent) and a no-treatment control.
- Incubate the plate for 48 to 72 hours.
- 3. MTT Assay Procedure
- After the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Add 100  $\mu$ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Shake the plate gently for 15 minutes to ensure complete dissolution.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- 4. Data Analysis



- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percent viability against the logarithm of the compound concentration.
- Determine the IC<sub>50</sub> value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

#### Conclusion

**10Z-Nonadecenoic acid** is a long-chain monounsaturated fatty acid with distinct physicochemical properties that predispose it to integration within cellular membranes. Its emerging role as an anti-tumor agent, potentially through the modulation of critical signaling pathways like p53, makes it a molecule of significant interest for further investigation. The protocols outlined in this guide provide a robust framework for the accurate quantification of **10Z-Nonadecenoic acid** in biological systems and for the systematic evaluation of its cytotoxic and anti-proliferative effects. This information serves as a valuable resource for researchers in the fields of lipidomics, cancer biology, and therapeutic development.

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## References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Extracting cholesterol and lipids from cells The Open Lab Book v1.0 [theolb.readthedocs.io]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]



- 8. Liquid chromatography high resolution mass spectrometry analysis of fatty acid metabolism PMC [pmc.ncbi.nlm.nih.gov]
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